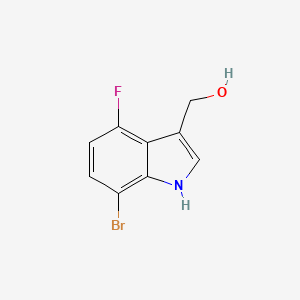

(7-Bromo-4-fluoro-1H-indol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFNO |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

(7-bromo-4-fluoro-1H-indol-3-yl)methanol |

InChI |

InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-3,12-13H,4H2 |

InChI Key |

RAASXVSCJRQFMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CN2)CO)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 7 Bromo 4 Fluoro 1h Indol 3 Yl Methanol

Transformations at the C3-Methanol Group

The hydroxymethyl group at the C3 position is a primary site for functionalization. Its reactivity is characteristic of a primary alcohol, but it is also influenced by the adjacent electron-rich indole (B1671886) ring.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol can be selectively oxidized to the corresponding aldehyde (7-bromo-4-fluoro-1H-indole-3-carbaldehyde) or further to the carboxylic acid (7-bromo-4-fluoro-1H-indole-3-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed to stop the reaction at the aldehyde stage. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). Over-oxidation to the carboxylic acid can be a competing reaction, especially with stronger oxidants or harsher conditions. For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are generally required.

Table 1: Oxidation Reactions of Substituted Indole-3-methanols This table presents typical conditions for the oxidation of indole-3-methanol derivatives, which are applicable to this compound.

| Desired Product | Reagent | Solvent | Typical Conditions |

| Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature, 24-48h |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature, 1-3h |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to Room Temperature |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard conditions. Acid catalysts like sulfuric acid or base catalysts such as pyridine (B92270) or triethylamine (B128534) are often used to facilitate the reaction.

Etherification can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

Nucleophilic Substitutions and Analog Formation

The C3-methanol group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate. This intermediate is highly susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, amines), allowing for the introduction of diverse functional groups at the C3-methyl position. nih.gov

Recent advancements have utilized microflow technologies for the rapid in situ generation of (1H-indol-3-yl)methyl electrophiles from indole-3-methanols, followed by immediate nucleophilic substitution. nih.gov This technique minimizes the formation of undesired dimerization or oligomerization byproducts that can occur with these highly reactive intermediates under traditional batch conditions. nih.gov

Transformations Involving the C7-Bromo Substituent

The bromine atom at the C7 position is a key handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The C7-bromo substituent is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki-Miyaura Coupling : This reaction couples the C7-bromoindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govlibretexts.orgorganic-chemistry.org It is widely used to introduce aryl or heteroaryl substituents at the C7 position. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. nih.govnih.gov The versatility of this method allows for the synthesis of a broad range of C7-arylated indoles. nih.gov

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the C7-bromoindole with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing 7-aminoindole derivatives. The catalytic system usually consists of a palladium precursor and a specialized phosphine (B1218219) ligand, with a strong base like sodium tert-butoxide (NaOt-Bu) being essential for the catalytic cycle. wikipedia.orglibretexts.orgchemrxiv.org

Sonogashira Coupling : To form a C-C triple bond, the Sonogashira coupling reaction can be employed. This involves the coupling of the C7-bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 2: Common Cross-Coupling Reactions at the C7-Position of Bromoindoles This table summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving aryl bromides, applicable to the C7-bromo substituent.

| Reaction Name | Coupling Partner | Catalyst System | Base | Bond Formed |

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | C-C (sp²-sp²) |

| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ + Ligand | NaOt-Bu, K₃PO₄ | C-N |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ + CuI | Et₃N, Piperidine | C-C (sp²-sp) |

Directed Arylation and Functionalization at C7

Direct C-H activation and arylation at the C7 position of the indole ring is a more atom-economical approach compared to cross-coupling with a pre-halogenated substrate. nih.govresearchgate.netnih.gov While the C2 and C3 positions of indoles are typically more reactive, the use of a directing group can achieve high regioselectivity for the C7 position. nih.govresearchgate.net

Various N-based directing groups, such as phosphinoyl or pyridyl groups, can chelate to a transition metal catalyst (e.g., palladium or rhodium) and direct the C-H activation specifically to the adjacent C7 position. nih.govresearchgate.net For instance, a phosphinoyl group on the indole nitrogen can direct a palladium catalyst to selectively couple the C7 position with arylboronic acids. researchgate.net Similarly, rhodium catalysts have been used with N-PR₂ directing groups to achieve efficient C7-selective direct arylation with a broad range of aryl bromides. nih.gov These methods provide a powerful alternative for constructing C7-functionalized indoles. nih.govnih.gov

Reactivity Modulations by the C4-Fluoro Substituent

In the context of the indole nucleus, the position of the substituent is critical. Studies on 4-substituted indoles have shown that the C4-position is unique in its ability to affect the electronic transition dipole moments of the indole chromophore. nih.gov The strong -I effect of the C4-fluoro group is expected to decrease the nucleophilicity of the entire indole ring system, including the typically electron-rich C3 position and the pyrrolic nitrogen (N1). This deactivation can make electrophilic substitution reactions on the indole core more challenging compared to unsubstituted indoles. Conversely, the increased acidity of the N-H bond, a consequence of the inductive withdrawal, can facilitate deprotonation and subsequent N-functionalization reactions. researchgate.net

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage, or activation, a significant chemical challenge. uni-wuerzburg.de However, transition metal-mediated C-F bond activation has emerged as a viable strategy for modifying fluorinated aromatic compounds. uni-wuerzburg.de This process typically involves low-valent transition metal complexes, such as those of nickel, platinum, rhodium, or palladium, which can insert into the C-F bond via oxidative addition. nih.govresearchgate.net

For this compound, C-F activation would likely require specific catalytic systems and harsh reaction conditions. Competition between C-F and C-Br bond activation is a critical consideration, as C-Br bonds are significantly weaker and more susceptible to oxidative addition. Furthermore, C-H bond activation is another potential competing pathway. nih.govresearchgate.net Recent advancements have also demonstrated transition-metal-free photochemical methods for C-F bond activation to generate difluoromethyl radicals, offering milder alternatives for specific transformations. nih.govrsc.org While direct C-F activation on this substrate would be challenging, it represents a potential, albeit advanced, route for unique functionalization.

N1-Functionalization of the Indole Nitrogen

The N-H bond of the indole ring is a key site for derivatization, allowing for the introduction of various functional groups that can alter the compound's biological activity and physicochemical properties. The selective functionalization of this position is crucial in multi-step syntheses.

Given the reactivity of the indole N-H, its protection is often a necessary first step in a synthetic sequence to prevent unwanted side reactions. mdpi.org The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal. Common protecting groups for indoles include sulfonyl derivatives, carbamates, and silyl (B83357) ethers. mdpi.org The increased acidity of the N-H proton in this compound, due to the C4-fluoro substituent, may influence the choice of base and conditions required for the introduction of these groups.

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP or NaH | Trifluoroacetic acid (TFA); NaOMe in MeOH tandfonline.com |

| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Base (e.g., NaH, KOH) | Strong base (e.g., KOH); Mg/MeOH |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base (e.g., NaH) | Tetrabutylammonium fluoride (B91410) (TBAF); HF acs.org |

| Pivaloyl | Piv | Pivaloyl chloride, Base | Lithium diisopropylamide (LDA) mdpi.org |

Direct functionalization of the indole nitrogen through alkylation or acylation is a fundamental strategy for creating diverse analogs.

N-Alkylation involves the formation of a new carbon-nitrogen bond. A variety of methods have been developed, including reactions with alkyl halides, reductive amination with aldehydes, and metal-catalyzed cross-coupling reactions. acs.orgmdpi.com Given the presence of the C3-hydroxymethyl group, chemoselectivity between N-alkylation and O-alkylation must be considered. Pre-forming the indolide anion with a suitable base before adding the alkylating agent can favor N-alkylation. researchgate.net Metal-free reductive N-alkylation using aldehydes and a silane (B1218182) reductant offers a mild and functional-group-tolerant approach. acs.org

N-Acylation introduces an acyl group to the indole nitrogen, forming an amide linkage. This transformation is valuable as N-acylindoles are present in numerous biologically active molecules. nih.gov Due to the relatively low nucleophilicity of the indole nitrogen, N-acylation can be challenging. researchgate.net Common methods involve the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. tandfonline.com Alternative, milder methods have been developed, such as using thioesters as the acyl source or employing catalytic dehydrogenative coupling with primary alcohols. nih.govnih.gov

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Aldehydes, Et₃SiH | Metal-free, reductive alkylation with broad substrate scope. | acs.org |

| N-Alkylation | Aldimines, Zinc-ProPhenol complex | Catalytic, enantioselective method. | nih.gov |

| N-Acylation | Thioesters, Cs₂CO₃ | Chemoselective N-acylation using a stable acyl source. | nih.gov |

| N-Acylation | Primary Alcohols, TPAP (catalyst) | Dehydrogenative coupling in a single flask under mild conditions. | nih.gov |

| N-Acylation | Acetic Anhydride, KOH, DMSO | Rapid and efficient N-acetylation. | tandfonline.com |

Chemo- and Regioselectivity in Complex Halogenated Indoles

This compound is a polyfunctionalized molecule, presenting significant challenges in chemo- and regioselectivity. Key reactive sites include the N1-H, the C3-CH₂OH group, the nucleophilic C2 position, and the two distinct C-X bonds (C4-F and C7-Br).

Achieving selective functionalization requires careful choice of reagents and reaction conditions. slideshare.net

N1 vs. C3 Reactivity : The inherent nucleophilicity of the C3 position in indoles often competes with N1-functionalization. However, in this molecule, the C3 position is already substituted. The C2 position remains a potential site for electrophilic attack, though it is electronically deactivated by the adjacent C4-fluoro group.

N-H vs. O-H Reactivity : The presence of both an acidic N-H proton and a primary alcohol (O-H) necessitates chemoselective conditions. In basic media, both sites can be deprotonated. Selectivity can often be achieved based on the differential pKa values of the N-H and O-H protons, which can be influenced by the choice of solvent. sciencemadness.org For instance, selective N-alkylation or acylation can often be achieved over O-functionalization by using a strong base to form the indolide anion preferentially.

C-Br vs. C-F Reactivity : In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the C-Br bond at the C7 position is expected to be significantly more reactive than the C-F bond at C4. This differential reactivity allows for the selective functionalization of the C7 position while leaving the C-F bond intact. This provides a reliable strategy for introducing aryl, vinyl, or other groups at this position.

Regioselectivity in Electrophilic Aromatic Substitution : Further substitution on the benzene (B151609) ring is directed by the existing groups. The combined electronic effects of the electron-withdrawing halogens and the pyrrole (B145914) ring will dictate the position of any further electrophilic attack, which is generally disfavored due to the deactivated nature of the ring.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For (7-Bromo-4-fluoro-1H-indol-3-yl)methanol, a complete NMR analysis would provide unambiguous confirmation of its constitution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-exchangeable protons. Key signals would include those for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), the hydroxyl proton (-OH), and the N-H proton of the indole. The chemical shifts (δ) and coupling constants (J) would reveal the electronic environment and connectivity of the protons. For instance, couplings between the fluorine atom and adjacent protons (H-F coupling) would be anticipated.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The positions of the bromine and fluorine substituents would significantly influence the chemical shifts of the aromatic carbons. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling (¹JCF).

¹⁹F NMR: The fluorine-19 NMR spectrum would provide direct information about the fluorine atom's environment. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign all proton and carbon signals and to confirm the connectivity of the entire molecule.

Without experimental data, a representative data table cannot be generated.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Molecular Formula Confirmation: For C₉H₇BrFNO, HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The measured mass would be compared to the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: By employing techniques like tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecular ion could be studied. This analysis would reveal characteristic losses, such as the loss of a water molecule, a hydroxymethyl radical, or bromine, providing further structural corroboration.

A data table of expected fragments cannot be accurately compiled without experimental results.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting data would provide:

Crystal System and Space Group: Defining the symmetry and packing of the molecules in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise location of every atom in the molecule.

Bond Lengths and Angles: Exact measurements of all intramolecular distances and angles, confirming the connectivity and geometry.

Intermolecular Interactions: Information on hydrogen bonding (e.g., involving the N-H and O-H groups) and other non-covalent interactions that dictate the crystal packing.

No crystallographic data for this specific compound has been deposited in public databases like the Cambridge Structural Database (CSD).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹).

N-H stretching of the indole ring (a sharper band around 3300-3500 cm⁻¹).

C-H stretching (aromatic and aliphatic).

C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region).

C-O stretching of the primary alcohol (around 1050 cm⁻¹).

C-F and C-Br stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

A table of characteristic vibrational frequencies cannot be presented without access to the experimental spectra.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic landscape of the indole (B1671886) core is significantly influenced by the presence of the bromo, fluoro, and hydroxymethyl substituents. The halogen atoms, bromine and fluorine, exhibit a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, while also being capable of electron donation into the aromatic system through their lone pairs (mesomeric effect). DFT calculations can quantify these effects, providing a detailed picture of the electron distribution across the molecule. rsc.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. For substituted indoles, the nature and position of the substituents modulate these energy levels. In general, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. rsc.org The precise values for (7-Bromo-4-fluoro-1H-indol-3-yl)methanol would be a balance of the effects of all three substituents.

Table 1: Representative Calculated Electronic Properties of Substituted Indoles

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Indole | DFT/B3LYP | -5.68 | -0.15 | 2.11 |

| 5-Bromoindole | DFT/B3LYP | -5.75 | -0.30 | 1.89 |

| 5-Fluoroindole | DFT/B3LYP | -5.71 | -0.25 | 1.54 |

| 3-Methylindole | DFT/B3LYP | -5.59 | -0.10 | 2.25 |

Note: The data in this table is representative of calculations performed on similar indole derivatives and is intended to provide a comparative context for the expected electronic properties of this compound.

Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies can predict its reactivity in various transformations, such as electrophilic substitution on the indole ring or reactions involving the hydroxymethyl group at the C3 position.

The indole nucleus is known for its high reactivity towards electrophiles, with a strong preference for substitution at the C3 position. ic.ac.uk However, since this position is already substituted in the target molecule, electrophilic attack would be directed to other positions on the ring, influenced by the directing effects of the existing substituents. Quantum chemical calculations can model the approach of an electrophile to the indole ring, identifying the most likely sites of reaction by calculating the energies of the corresponding intermediates and transition states.

Reactions involving the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or its conversion to a leaving group for subsequent nucleophilic substitution, can also be modeled. researchgate.net These calculations would provide valuable information on the feasibility and energetics of such transformations, aiding in the design of synthetic routes.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of novel compounds. For this compound, computational methods can be used to predict its 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. These theoretical chemical shifts can then be compared with experimental data to confirm the structure of the compound. youtube.com Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum.

UV-Vis spectra are governed by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of these transitions, which correspond to the absorption maxima in the UV-Vis spectrum. chemrxiv.org The calculated spectrum can provide insights into the electronic structure of the molecule and how it is affected by the substituents.

Table 2: Predicted Spectroscopic Data for a Hypothetical Halogenated Indole Derivative

| Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (H2) | ~7.5 ppm |

| 13C NMR Chemical Shift (C3) | ~115 ppm |

| IR Frequency (N-H stretch) | ~3450 cm-1 |

| UV-Vis λmax | ~280 nm |

Note: The data in this table is illustrative and based on general trends observed for substituted indoles. Actual values for this compound would require specific calculations.

Structure-Reactivity Relationship (SAR) Studies based on Computational Models

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational models play a crucial role in modern SAR studies by quantifying various molecular properties (descriptors) and using them to build predictive models. nih.gov For this compound, computational SAR studies could be employed to predict its potential biological activities based on its structural features.

A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to establish a mathematical relationship between a set of molecular descriptors and a measured biological activity. nih.gov These descriptors can be calculated from the 3D structure of the molecule and can include electronic, steric, and hydrophobic properties. While specific QSAR studies on this compound are not available, the principles of QSAR can be applied to understand how its unique combination of substituents might influence its biological profile.

Substituent Effects on Indole Core Reactivity and Stability

The bromo and fluoro groups at the 7- and 4-positions, respectively, are electron-withdrawing by induction, which generally deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. However, their ability to donate electron density through resonance can modulate this effect. rsc.org The hydroxymethyl group at the C3 position is generally considered to be weakly electron-withdrawing.

Computational studies can quantify these substituent effects by calculating various electronic parameters, such as atomic charges and electrostatic potentials. researchgate.net These calculations can help to predict the most reactive sites on the molecule and to understand how the substituents influence its stability and propensity to undergo various chemical reactions. For instance, the electron-withdrawing nature of the halogens would be expected to increase the acidity of the N-H proton compared to unsubstituted indole. figshare.com

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block for Architecturally Complex Organic Molecules

The inherent reactivity of the C-Br, C-F, and C-O bonds, along with the indole (B1671886) nucleus, provides multiple avenues for synthetic transformations, making (7-Bromo-4-fluoro-1H-indol-3-yl)methanol a valuable starting material for the synthesis of architecturally complex organic molecules. The strategic placement of the halogen atoms allows for selective cross-coupling reactions, enabling the introduction of various substituents and the construction of intricate carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be readily oxidized to an aldehyde or converted to other functional groups, further expanding its synthetic utility.

For instance, the bromine atom at the 7-position can participate in Suzuki, Stille, or Heck coupling reactions to introduce aryl, heteroaryl, or vinyl groups, leading to the formation of extended conjugated systems. Simultaneously, the fluorine atom at the 4-position can influence the electronic properties of the indole ring and can be a site for nucleophilic aromatic substitution under specific conditions. This multi-functional nature allows for a programmed and sequential elaboration of the molecule, a key strategy in the synthesis of complex natural products and their analogues.

Precursor in the Synthesis of Functionalized Indole Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. This compound serves as an excellent precursor for the synthesis of a diverse range of functionalized indole scaffolds. The hydroxymethyl group at the 3-position is a versatile handle for modifications. It can be converted into a formyl group, which can then undergo various condensation reactions, or it can be substituted to introduce different side chains.

The presence of both bromine and fluorine on the indole ring offers opportunities for differential functionalization. For example, the more reactive C-Br bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the C-F bond intact for subsequent transformations. This orthogonality is crucial for the efficient and controlled synthesis of polysubstituted indoles with desired substitution patterns.

Development of Novel Synthetic Methodologies Utilizing Halogenated Indoles

The unique reactivity of halogenated indoles like this compound has spurred the development of novel synthetic methodologies. The presence of multiple reaction sites allows for the exploration of new catalytic systems and reaction conditions for selective functionalization. Researchers have been investigating methods for the regioselective manipulation of the C-H bonds of the indole nucleus in the presence of the halogen atoms, a challenging yet highly desirable transformation.

Furthermore, the interplay between the electronic effects of the fluorine and bromine substituents can be harnessed to control the regioselectivity of electrophilic substitution reactions on the indole ring. This has led to the development of strategies for the synthesis of previously inaccessible substituted indole derivatives.

Exploration in Catalysis and Ligand Design

While direct applications in catalysis are still emerging, the structural framework of this compound makes it an interesting candidate for the design of novel ligands for transition metal catalysis. The indole nitrogen, along with other heteroatoms that can be introduced through functionalization of the hydroxymethyl group or the halogenated positions, can act as coordination sites for metal ions.

The electronic properties of the indole ring, modulated by the electron-withdrawing fluorine and bromine atoms, can influence the catalytic activity of the resulting metal complexes. The development of chiral ligands derived from this scaffold could also open up avenues in asymmetric catalysis.

Innovations in Late-Stage Functionalization Strategies

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful tool in drug discovery and development. The C-Br and C-H bonds in derivatives of this compound present opportunities for late-stage modifications.

Q & A

Basic: What are the standard synthetic routes for (7-Bromo-4-fluoro-1H-indol-3-yl)methanol?

Answer:

A common approach involves formylation of the indole core followed by reduction. For example, in a structurally similar compound, 4-fluoro-1H-indole-3-carbaldehyde was synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF under controlled conditions. Subsequent reduction of the aldehyde group to a hydroxymethyl group (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions .

Basic: What techniques are recommended for structural characterization of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX is the gold standard for unambiguous structural confirmation. For routine analysis, combine ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and bromine coupling patterns). High-resolution mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹). For crystalline samples, SC-XRD refinement with SHELXL ensures precise bond-length and angle measurements .

Basic: What safety protocols should be followed during handling?

Answer:

Refer to safety data sheets (SDS) of structurally similar brominated/fluorinated indoles. Key precautions include:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory hazards.

- Store in a cool, dry place away from oxidizers; use inert atmosphere if moisture-sensitive.

- Emergency procedures: For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can impurities be removed during purification?

Answer:

Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar impurities. For crystalline products, recrystallization in ethanol or methanol-water mixtures enhances purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase). For halogenated byproducts, use preparative HPLC with a halogen-specific detector .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

Systematically vary parameters:

- Temperature: Lower temperatures (0–5°C) during bromination minimize side reactions.

- Catalyst: Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency.

- Solvent: Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

- Stoichiometry: Optimize POCl₃:DMF ratio (1.2:5 equiv.) for formylation .

Design a response surface methodology (RSM) experiment to identify interactions between variables.

Advanced: How should researchers resolve contradictions in spectroscopic data?

Answer:

Contradictions (e.g., NMR shifts vs. XRD data) require:

- Replication: Repeat experiments under identical conditions.

- Cross-validation: Use complementary techniques (e.g., 2D NMR for ambiguous peaks, SC-XRD for regiochemistry).

- Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09).

- Peer review: Consult crystallography databases (e.g., CCDC) for similar structures .

Advanced: What methodologies assess its biological activity in drug discovery?

Answer:

- Antimicrobial assays: Follow CLSI guidelines for MIC determination against Gram+/Gram- bacteria.

- Enzyme inhibition: Use fluorescence-based assays (e.g., 1-deoxy-D-xylulose-5-phosphate synthase inhibition) with positive controls.

- Cytotoxicity: Screen against human cell lines (e.g., HEK293) via MTT assay.

- SAR studies: Compare with analogs (e.g., 3-substituted indoles) to identify critical functional groups .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability: Conduct TGA/DSC to determine decomposition temperatures.

- Light sensitivity: Store in amber vials; monitor by HPLC after UV exposure.

- Humidity: Use Karl Fischer titration to assess hygroscopicity; store with desiccants.

- Long-term stability: Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.